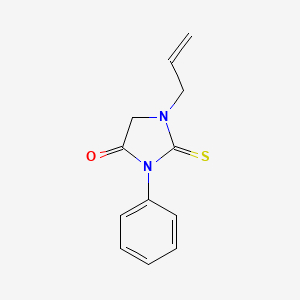
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a thioxoimidazolidinone core with phenyl and prop-2-en-1-yl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a phenyl-substituted isothiocyanate with an allylamine derivative, followed by cyclization to form the thioxoimidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The phenyl and prop-2-en-1-yl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl and prop-2-en-1-yl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1-(prop-2-en-1-yl)-2-oxoimidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-thione: Contains an additional thione group.
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-amine: Features an amine group instead of a ketone.
Uniqueness
3-Phenyl-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenyl and prop-2-en-1-yl groups, along with the thioxoimidazolidinone core, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H12N2OS |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
3-phenyl-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c1-2-8-13-9-11(15)14(12(13)16)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clé InChI |
DDFHUBUSROEQQY-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CC(=O)N(C1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15081945.png)
![N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B15081952.png)
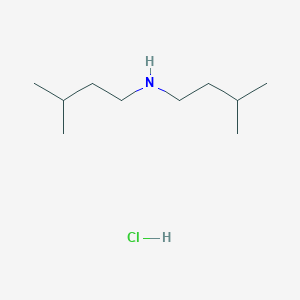
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
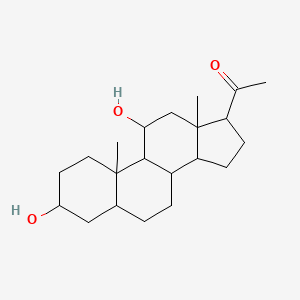
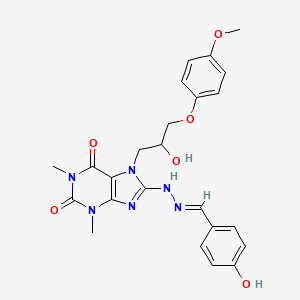
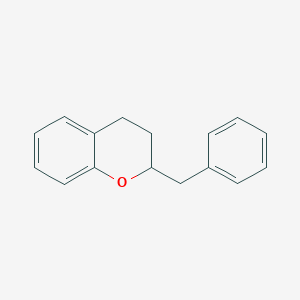
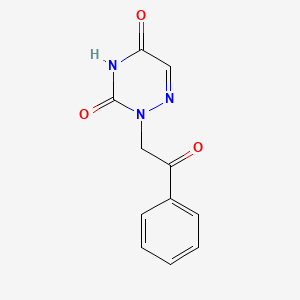

![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)
![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
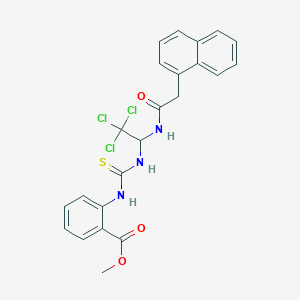
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
